![molecular formula C12H20N2O3S B2772765 N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034206-74-9](/img/structure/B2772765.png)
N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
The compound appears to contain an oxa-azabicycloheptane core, which is a structural motif found in many biologically active compounds . This core is a bicyclic structure with seven atoms in the ring, one of which is a nitrogen atom and another is an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar oxa-azabicycloheptane compounds often involves enantioselective construction of the bicyclic scaffold . This can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information .Molecular Structure Analysis
The oxa-azabicycloheptane core of the compound is a bicyclic structure with seven atoms in the ring, one of which is a nitrogen atom and another is an oxygen atom . The exact structure would depend on the specific arrangement of these atoms and the attached functional groups.Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and fascinating biological activities. Researchers worldwide have been keenly interested in stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, alternative methodologies achieve stereochemical control directly during the transformation that generates the bicyclic scaffold. These strategies are crucial for synthesizing tropane alkaloids with specific stereochemistry .
Bridged Aza-Bicyclic Structures
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . This versatile reaction works efficiently with a broad range of substrates. The resulting products can be further functionalized, leading to a diverse library of bridged aza-bicyclic structures. These compounds hold promise for applications in drug discovery and materials science .
Green Synthesis of 7-Oxa-2-Azabicyclo[2.2.1]hept-5-enes
An unexpected intramolecular cyclization occurs during the reaction of furfurylamine with maleimides , resulting in the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. Under similar conditions, 7-oxabicyclo[2.2.1]hept-5-enes can also be synthesized from furfurylamine. These novel structures may find applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The compound, N-[4-(methylsulfanyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1-oxobutan-2-yl]acetamide, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors and ion channels in the nervous system, affecting neurotransmission .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involved in neurotransmission .
Result of Action
Given its structural similarity to tropane alkaloids, it may exert similar effects, such as modulating neurotransmission .
properties
IUPAC Name |
N-[4-methylsulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-8(15)13-11(3-4-18-2)12(16)14-6-10-5-9(14)7-17-10/h9-11H,3-7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEBFIOQKIHWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CC2CC1CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide |
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